2-(2,6-Dimethylphenoxy)-3-methylquinoxaline
Overview
Description
2-(2,6-Dimethylphenoxy)-3-methylquinoxaline is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenoxy)-3-methylquinoxaline typically involves the reaction of 2,6-dimethylphenol with appropriate quinoxaline precursors. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenoxy)-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline or tetrahydroquinoxaline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2,6-Dimethylphenoxy)-3-methylquinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenoxy)-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: A precursor used in the synthesis of 2-(2,6-Dimethylphenoxy)-3-methylquinoxaline.
Quinoxaline: The core structure of the compound, which can be modified to produce various derivatives.
2-(2,6-Dimethylphenoxy)acetic acid: A related compound with a similar phenoxy group but different functional properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Overview
2-(2,6-Dimethylphenoxy)-3-methylquinoxaline (CAS No. 477862-83-2) is a quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a dimethylphenoxy group and a methyl group. The structural formula can be represented as follows:
This configuration is essential for its biological activity, influencing its solubility, stability, and interaction with biological molecules.
The mechanism of action of this compound primarily involves its ability to bind to specific enzymes or receptors. This binding can modulate their activity, leading to various therapeutic effects. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, which is crucial for its potential as an antimicrobial or anticancer agent.
- Receptor Modulation : It can interact with receptors that play roles in cell signaling, affecting processes such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated effective antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimal inhibitory concentrations (MIC) were found to be in the range of 0.25 to 1 mg/L for these compounds .
Bacterial Strain | MIC (mg/L) |
---|---|
Staphylococcus aureus | 0.5 |
Enterococcus faecium | 0.75 |
Methicillin-resistant S. aureus | 0.5 |
Anticancer Activity
Quinoxaline derivatives have also shown promise as anticancer agents. In vitro studies have evaluated their cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). Notably, compounds derived from 3-methylquinoxaline exhibited IC50 values ranging from 2.1 to 9.8 µM, indicating potent cytotoxicity compared to standard treatments like sorafenib .
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
Compound 11e | 3.4 | MCF-7 |
Compound 12k | 2.2 | HepG-2 |
Sorafenib | 3.4 | MCF-7 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the quinoxaline structure can significantly affect biological activity. For instance:
- Hydrophobic Substituents : The presence of electron-donating groups enhances activity compared to electron-withdrawing groups.
- Aromatic Rings : Variations in the aromatic substituents impact the binding affinity and selectivity towards biological targets.
Case Studies
-
Antimicrobial Efficacy :
A study on various quinoxaline derivatives highlighted their effectiveness against biofilms formed by antibiotic-resistant bacteria, showcasing their potential as alternatives to conventional antibiotics . -
Cancer Cell Apoptosis :
Research on specific derivatives demonstrated that they could induce apoptosis in cancer cells by increasing the levels of pro-apoptotic proteins (caspase-3 and BAX) while decreasing anti-apoptotic proteins (Bcl-2) . This suggests a dual mechanism involving both direct cytotoxicity and modulation of apoptotic pathways.
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-3-methylquinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-7-6-8-12(2)16(11)20-17-13(3)18-14-9-4-5-10-15(14)19-17/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLZFQWCEUUWNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=NC3=CC=CC=C3N=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264012 | |
Record name | 2-(2,6-Dimethylphenoxy)-3-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477862-83-2 | |
Record name | 2-(2,6-Dimethylphenoxy)-3-methylquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477862-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,6-Dimethylphenoxy)-3-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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